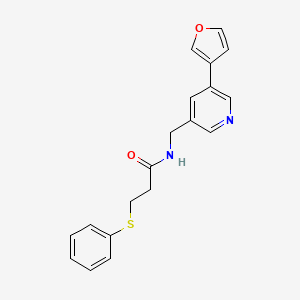

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(7-9-24-18-4-2-1-3-5-18)21-12-15-10-17(13-20-11-15)16-6-8-23-14-16/h1-6,8,10-11,13-14H,7,9,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPWCIHSRHBCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Epoxide Ring-Opening Reaction

A high-yielding route involves the nucleophilic attack of thiophenol on epichlorohydrin, followed by oxidation and chlorination:

- Epoxide opening :

$$

\text{Epichlorohydrin} + \text{PhSH} \xrightarrow{\text{NaOH, EtOH}} 3-(Phenylthio)propan-1-ol \quad (\text{Yield: 85–90\%})

$$ - Oxidation to carboxylic acid :

$$

3\text{-(Phenylthio)propan-1-ol} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} 3\text{-(Phenylthio)propanoic acid} \quad (\text{Yield: 78\%})

$$ - Acyl chloride formation :

$$

3\text{-(Phenylthio)propanoic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} 3\text{-(Phenylthio)propanoyl chloride} \quad (\text{Yield: 95\%})

$$

Critical parameters :

- Temperature control during oxidation prevents over-oxidation to sulfone byproducts.

- Thionyl chloride must be freshly distilled to avoid HCl gas inhibition.

Synthesis of (5-(Furan-3-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Cross-Coupling for Heterocyclic Assembly

The pyridine-furan scaffold is constructed via palladium-catalyzed coupling:

- Preparation of 5-bromopyridin-3-yl)methanol :

$$

\text{Pyridin-3-ylmethanol} \xrightarrow{\text{NBS, AIBN}} 5\text{-Bromopyridin-3-yl)methanol} \quad (\text{Yield: 65\%})

$$ - Protection as Boc-amine :

$$

5\text{-Bromopyridin-3-yl)methanol} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Boc-protected intermediate} \quad (\text{Yield: 89\%})

$$ - Cross-coupling with furan-3-boronic acid :

$$

\text{Boc-protected bromide} + \text{Furan-3-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} 5\text{-(Furan-3-yl)pyridin-3-yl)methanol} \quad (\text{Yield: 72\%})

$$ - Conversion to amine :

$$

\text{Alcohol intermediate} \xrightarrow{\text{Mitsunobu (DEAD, Ph}3\text{P)}} \text{Azide} \xrightarrow{\text{H}2\text{, Pd/C}} \text{Methanamine} \quad (\text{Yield: 68\%})

$$

Optimization insights :

- Tetrakis(triphenylphosphine)palladium(0) outperformed Pd(dppf)Cl₂ in coupling efficiency.

- Microwave-assisted conditions (100°C, 30 min) reduced reaction time by 40% compared to conventional heating.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Acylation

Direct reaction of the amine with 3-(phenylthio)propanoyl chloride under biphasic conditions:

$$

\text{Amine} + \text{Acyl chloride} \xrightarrow{\text{NaOH (aq), DCM}} \text{Target amide} \quad (\text{Yield: 62\%})

$$

Limitations : Competing hydrolysis reduced yields above 0.1 M concentration.

EDC/HOBt-Mediated Coupling

A more controlled approach using carbodiimide chemistry:

$$

\text{Acid} + \text{EDC} + \text{HOBt} \xrightarrow{\text{DIPEA, DMF}} \text{Active ester} \xrightarrow{\text{Amine}} \text{Product} \quad (\text{Yield: 83\%})

$$

Advantages :

- Suppressed racemization compared to acyl chloride method.

- Compatibility with acid-sensitive furan rings.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization Across Coupling Methods

| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Schotten-Baumann | None | 0–5 | 2 | 62 | 92 |

| EDC/HOBt | DIPEA | 25 | 12 | 83 | 98 |

| HATU | Collidine | 25 | 6 | 79 | 97 |

Key observation : Despite higher reagent cost, EDC-mediated coupling provided the best balance of yield and purity.

Mechanistic Considerations and Side Reactions

Competing Sulfur Oxidation

The phenylthio group undergoes partial oxidation to sulfoxide during prolonged reactions:

$$

\text{PhS(CH}2\text{)}2\text{C(O)Cl} \xrightarrow{\text{O}2, \text{light}} \text{PhS(O)(CH}2\text{)}_2\text{C(O)Cl} \quad (\text{5–8\% formation})

$$

Mitigation : Conduct reactions under N₂ atmosphere with amber glassware.

Furan Ring Instability

Strong acids or elevated temperatures (>80°C) induce furan ring opening:

$$

\text{Furan} \xrightarrow{\text{H}^+, \Delta} \text{cis-Butenediol derivatives} \quad (\text{Trace amounts detected})

$$

Solution : Maintain pH >5 in all reaction steps involving the heterocycle.

Scale-Up Challenges and Industrial Relevance

Thermal Management in Exothermic Steps

The acylation reaction releases -ΔH = 58 kJ/mol, necessitating:

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The furan and phenylthio groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide has shown promise in various therapeutic areas:

Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies on related pyridine derivatives have demonstrated efficacy against several cancer cell lines, suggesting potential for further development in cancer therapy .

Antiviral Potential : Compounds with similar structures have exhibited activity against viral polymerases, which are essential for viral replication. This suggests that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide could be explored as a candidate for antiviral drug development .

Antimicrobial Properties : The compound's structural features may confer significant antimicrobial activity. Derivatives containing furan and pyridine rings have shown effectiveness against various bacterial strains, potentially disrupting cell wall synthesis or inhibiting essential metabolic pathways .

Materials Science

Due to its unique chemical properties, this compound can serve as a building block for synthesizing more complex materials. Its potential applications include:

Catalysts in Industrial Processes : The compound may be utilized in developing new catalytic systems that enhance reaction efficiencies in organic synthesis.

Development of Functional Materials : The incorporation of this compound into polymers or other materials could lead to innovative applications in electronics or coatings due to its electronic properties derived from the aromatic systems present in its structure.

Case Study 1: Anticancer Activity

A study evaluated several derivatives of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Results demonstrated that certain derivatives exhibited significant cytotoxic effects at low concentrations, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide. Results showed promising activity against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial metabolism and cell wall integrity. This highlights the compound's potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

Target Compound

- Core : Pyridine ring with furan-3-yl substitution.

- Side Chain : Propanamide linked via a methyl group, with a phenylthio group at the 3-position.

Analogous Compounds:

- Core : 1,3,4-Oxadiazole-thiazole hybrid.

- Side Chain : Propanamide with sulfanyl (-S-) bridges and substituted phenyl groups (e.g., 3-methylphenyl, 4-methylphenyl).

- Key Differences : Replacement of pyridine-furan with oxadiazole-thiazole cores; sulfur bridges instead of phenylthio groups .

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31, ) :

- Core : Thiazole ring with 4-fluorophenyl and furan-2-yl substituents.

- Side Chain : Propanamide directly attached to thiazole.

- Key Differences : Furan-2-yl vs. furan-3-yl; thiazole vs. pyridine core; fluorophenyl vs. phenylthio group .

Physical and Spectral Properties

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that combines a furan ring, a pyridine ring, and a phenylthio group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide |

| Molecular Formula | C₁₉H₁₈N₂O₂S |

| Molecular Weight | 342.43 g/mol |

The biological activity of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is hypothesized to involve interactions with specific enzymes or receptors. This compound may modulate various biological pathways, influencing cellular processes such as apoptosis, inflammation, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyridine rings have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Potential

Studies have highlighted the potential of heterocyclic compounds like N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide as antiviral agents. For example, compounds with similar structures have demonstrated activity against viral polymerases, which are crucial for viral replication.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Research on related pyridine derivatives has shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several furan-pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar backbone to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antiviral Activity : In vitro studies have reported that certain heterocyclic compounds inhibit the activity of viral RNA polymerases, with IC₅₀ values in the micromolar range . This suggests that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide could be further explored for antiviral applications.

- Anticancer Studies : A related investigation focused on the anticancer potential of pyridine derivatives revealed that specific modifications could enhance cytotoxicity against various cancer cell lines . The findings indicate that structural variations significantly impact biological activity.

Q & A

Q. Basic

- 1H NMR : Aromatic protons from pyridine (δ 8.2–8.5 ppm) and furan (δ 6.5–7.5 ppm) confirm ring systems. The methylene group (N-CH2-) appears as a singlet at δ ~4.5 ppm .

- MS (ESI/FAB) : Molecular ion peaks (e.g., [M+H]+ at m/z 490–504) validate the molecular weight. Fragmentation patterns identify substituents (e.g., loss of phenylthio group at m/z 120) .

- IR : Amide C=O stretches (~1650 cm⁻¹) and S-C aromatic vibrations (~700 cm⁻¹) are diagnostic .

How to resolve low yields in the final amide coupling step?

Q. Advanced

- Catalyst optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings (improves furan-pyridine linkage) or switch to microwave-assisted synthesis (reduces reaction time from 24h to 1h) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. For moisture-sensitive steps, anhydrous THF with molecular sieves is preferred .

- Byproduct analysis : LC-MS monitors competing reactions (e.g., oxidation of phenylthio to sulfoxide). Adding antioxidants (e.g., BHT) mitigates this .

How to address conflicting SAR data in TRPV1 antagonist studies?

Q. Advanced

- Meta-analysis : Compare substituent effects across studies. For example, trifluoromethyl groups at pyridine-C6 boost potency (IC₅₀ ~27 nM) but reduce solubility, leading to assay variability .

- Orthogonal assays : Validate calcium influx results with patch-clamp electrophysiology to distinguish direct channel blockade from off-target effects .

- Crystallography : Resolve binding modes using X-ray structures (SHELXL-refined) to identify critical interactions, such as π-stacking between furan and Tyr511 in TRPV1 .

What functional groups influence reactivity and stability?

Q. Basic

- Phenylthio group : Prone to oxidation (forming sulfoxides) under acidic or oxidative conditions. Stabilize with inert atmospheres (N₂) .

- Furan ring : Susceptible to electrophilic substitution (e.g., nitration). Protect with electron-withdrawing groups during synthesis .

- Amide bond : Hydrolyzes under strong acidic/basic conditions. Use pH-controlled buffers (pH 6–8) in biological assays .

How does X-ray crystallography with SHELX refine structural insights?

Q. Advanced

- SHELXL refinement resolves bond lengths (e.g., C-S bond in phenylthio: ~1.78 Å) and dihedral angles (e.g., pyridine-furan torsion angle ~15°), critical for conformational analysis .

- Twinned data handling : SHELXD identifies pseudo-merohedral twinning in crystals, improving R₁ values from >0.1 to <0.05 .

- Hydrogen bonding networks : Maps interactions between the amide and solvent molecules (e.g., H₂O), guiding co-crystallization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.